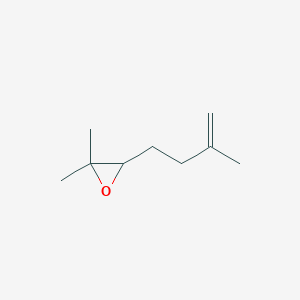
Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain
Preparation Methods
The synthesis of Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)- can be achieved through several synthetic routes. One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . Industrial production methods often utilize similar epoxidation reactions but on a larger scale, employing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)- undergoes various chemical reactions due to the strained three-membered ring. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or osmium tetroxide to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Scientific Research Applications
Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and as a reactive diluent in epoxy resins.
Mechanism of Action
The mechanism of action of Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)- involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This attack leads to the ring opening and formation of more stable products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)- can be compared with other similar compounds such as:
Oxirane, 3-ethyl-2,2-dimethyl-: This compound has a similar structure but with an ethyl group instead of the 3-methyl-3-butenyl group.
Oxirane, 2,3-dimethyl-: This compound has two methyl groups attached to the oxirane ring, making it less sterically hindered compared to Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)-.
Properties
CAS No. |
62823-51-2 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-methylbut-3-enyl)oxirane |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-8-9(3,4)10-8/h8H,1,5-6H2,2-4H3 |
InChI Key |
VNUTZDDRGPSTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















